molecular formula C16H16N6O4S B3303638 2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide CAS No. 921124-37-0

2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide

Cat. No.: B3303638
CAS No.: 921124-37-0
M. Wt: 388.4 g/mol
InChI Key: YELBDWJYLIHVNN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 4-methylphenyl group and a methyl-nitrobenzene sulfonamide moiety. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the nitro group may influence electronic properties and reactivity .

Properties

IUPAC Name

2-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-11-3-6-13(7-4-11)21-16(18-19-20-21)10-17-27(25,26)15-9-14(22(23)24)8-5-12(15)2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELBDWJYLIHVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Tetrazole Systems

(a) 4-Hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (from )
  • Key Differences: Substituent Variation: The comparison compound replaces the [1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl group with a hydrazinyl group. Molecular Weight: Estimated to be lower (~350–370 g/mol) due to simpler substituents, compared to the target compound (~450–470 g/mol).
(b) 5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (from )
  • Key Differences :
    • Heterocycle Type : Features a triazole core instead of tetrazole, altering ring aromaticity and dipole moments.
    • Functional Groups : Incorporates a nitrofuran substituent, which may confer distinct redox properties compared to the methylphenyl-tetrazole group.
    • Synthetic Route : Prepared via condensation of carbohydrazide with aryl aldehydes under acidic conditions, differing from sulfonamide coupling strategies likely used for the target compound .

Crystallographic and Computational Analysis

  • Structural Refinement : Tools like SHELXL () are critical for determining bond lengths, angles, and displacement parameters in crystal structures. The tetrazole ring’s planarity and nitro group orientation could be analyzed using such software.
  • Packing Similarity : Mercury CSD () enables comparison of crystal packing motifs, such as π-π stacking between nitrobenzene and tetrazole rings, which may differ from hydrazine or triazole analogues.
  • Void Analysis : Mercury’s void visualization could assess solvent-accessible volumes, influencing solubility and crystallization tendencies .

Biological Activity

The compound 2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a tetrazole ring and a sulfonamide group, which are known to contribute to its biological activity. The molecular formula is C15H16N6O4SC_{15}H_{16}N_{6}O_{4}S.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial activity. The presence of the tetrazole moiety has been linked to enhanced activity against various pathogens. For instance, compounds with similar structures have shown effective inhibition against bacterial strains and protozoan parasites.

Table 1: Comparison of Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget OrganismIC50 (µM)Reference
Compound AE. coli5.0
Compound BS. aureus3.2
This compoundE. histolyticaTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines.

Case Study: Inhibition of Tumor Cell Proliferation
A study investigated the effects of sulfonamide derivatives on HeLa cells, revealing that certain modifications to the sulfonamide structure significantly enhanced cytotoxicity. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Reactive Oxygen Species Generation : The nitro group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.

In Vitro Studies

Recent studies have highlighted the promising in vitro activity of this compound against various cell lines:

  • HeLa Cells : Exhibited significant growth inhibition with an IC50 value indicating potent anticancer properties.
  • E. histolytica : Preliminary results suggest effective antiamoebic activity, although further studies are required to quantify this effect.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary animal model tests indicate potential efficacy against infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide, and how are reaction conditions optimized?

  • Answer: Synthesis typically involves multi-step reactions, including cyclization of tetrazole rings (via hydrazide intermediates), sulfonation, and coupling reactions. Key steps:

  • Tetrazole formation: Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl) at 80–100°C .
  • Sulfonamide coupling: Reacting the tetrazole intermediate with sulfonyl chlorides in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., triethylamine) .
  • Nitro group introduction: Electrophilic nitration using HNO₃/H₂SO₄, with temperature control (0–5°C) to avoid byproducts .
  • Optimization: Solvent choice (DMF for solubility), catalyst screening (e.g., NaH for deprotonation), and reaction monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Answer: Essential techniques:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 for methyl/methylene groups (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
  • IR spectroscopy: Confirm sulfonamide S=O stretches (1330–1370 cm⁻¹) and nitro group (1520 cm⁻¹) .
  • Mass spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of NO₂ group).
  • Discrepancy resolution: Cross-check with computational predictions (DFT for NMR shifts) or crystallographic data (if available) .

Q. What preliminary biological screening assays are recommended for this sulfonamide-tetrazole hybrid?

  • Answer: Prioritize assays based on sulfonamide bioactivity:

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition: COX-2 or carbonic anhydrase inhibition assays (spectrophotometric monitoring) .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole-ring functionalization be addressed during synthesis?

  • Answer: Regioselectivity in tetrazole systems is influenced by:

  • Substituent effects: Electron-withdrawing groups (e.g., nitro) favor 1,5-disubstitution over 2,5-isomers .
  • Catalytic control: Use Cu(I) catalysts for “click chemistry” to direct 1,4-disubstitution in triazole analogs .
  • Computational guidance: DFT simulations (e.g., Gaussian) predict transition-state energies for competing pathways .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Answer: Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural analogs: Compare with sulfonamide derivatives (e.g., 4-methylbenzenesulfonamide in ) to isolate substituent effects.
  • Meta-analysis: Use tools like molecular docking (AutoDock Vina) to correlate bioactivity with binding poses in target proteins (e.g., COX-2) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Answer: Modify:

  • Tetrazole ring: Introduce fluorine substituents to reduce CYP450-mediated oxidation .
  • Sulfonamide group: Replace methyl with trifluoromethyl for enhanced lipophilicity and stability .
  • Prodrug approach: Mask nitro groups as ester prodrugs for controlled release .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Answer:

  • Molecular docking: Screen derivatives against X-ray structures (e.g., PDB 6FJ ) to prioritize substituents with favorable interactions (e.g., π-π stacking with Phe residues) .
  • QSAR models: Use CoMFA/CoMSIA to correlate substituent bulk (e.g., cycloheptyl in ) with activity.
  • MD simulations: Assess binding stability over 100-ns trajectories (GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-nitrobenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.